molecular formula C20H18FN5O3S2 B2425193 N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 895442-64-5

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2425193
CAS No.: 895442-64-5
M. Wt: 459.51
InChI Key: JIJJCTHSVKYBCY-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiazole ring fused with a triazole ring, a fluorophenyl group, and a sulfamoyl phenyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.

Biochemical Pathways

These could include pathways involved in inflammation, cancer progression, microbial growth, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve assessing the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and therapeutic efficacy.

Result of Action

These could include inhibiting the growth of cancer cells, reducing inflammation, inhibiting microbial growth, and modulating various enzymatic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential. Its multi-targeted approach and potential for diverse applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJJCTHSVKYBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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